molecular formula C24H26N2O6 B5697617 3-Ethyl 6-methyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3,6-dicarboxylate

3-Ethyl 6-methyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3,6-dicarboxylate

Cat. No.: B5697617
M. Wt: 438.5 g/mol
InChI Key: GGDQRBUORPFEGQ-UHFFFAOYSA-N
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Description

3-Ethyl 6-methyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3,6-dicarboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with various functional groups, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3,6-dicarboxylate typically involves multiple steps. One common approach is to start with the quinoline core and introduce the ethyl and methyl groups through alkylation reactions. The amino group can be introduced via nucleophilic substitution, and the carboxylate groups are often added through esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 6-methyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the quinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.

Scientific Research Applications

3-Ethyl 6-methyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Quinoline derivatives are known for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with varying substituents. Examples include:

  • 6-Methylquinoline-3-carboxylate
  • 4-Aminoquinoline derivatives
  • 2-Methylquinoline derivatives

Uniqueness

What sets 3-Ethyl 6-methyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3,6-dicarboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

3-O-ethyl 6-O-methyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-5-32-24(28)18-14-26-19-8-7-16(23(27)31-4)13-17(19)22(18)25-11-10-15-6-9-20(29-2)21(12-15)30-3/h6-9,12-14H,5,10-11H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDQRBUORPFEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCC3=CC(=C(C=C3)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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